3-Bromo-4-(5-methyl-2-imidazolyl)pyridine is a heterocyclic organic compound that features a bromine atom and an imidazole ring attached to a pyridine core. Its molecular formula is with a molecular weight of 224.06 g/mol. This compound is notable for its unique structure, combining the properties of both pyridine and imidazole, which makes it a versatile building block in organic synthesis and medicinal chemistry. The presence of the bromine atom allows for further chemical modifications, enhancing its utility in various applications .
The synthesis of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine typically involves several steps, including the formation of the imidazole ring and subsequent bromination. One common method includes:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical in achieving high yields and purity of the final product. For instance, reactions may be conducted in solvents like dichloromethane or acetonitrile at low temperatures to minimize side reactions .
The molecular structure of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine can be represented as follows:
Crystallographic studies have provided insights into its three-dimensional structure, revealing bond lengths and angles that are crucial for understanding its reactivity and interactions with biological targets. Specific crystallographic data may include unit cell dimensions and symmetry operations relevant to its solid-state structure .
3-Bromo-4-(5-methyl-2-imidazolyl)pyridine participates in various chemical reactions due to its functional groups:
The mechanism of action for 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine involves its interaction with biological targets such as enzymes or receptors. Studies suggest that it may act as an enzyme inhibitor or modulator by coordinating with metal ions or interacting with specific binding sites on proteins. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects .
Relevant data from studies indicate that this compound exhibits interesting thermal properties, which could be explored further for applications in materials science .
3-Bromo-4-(5-methyl-2-imidazolyl)pyridine has several applications in scientific research:
Research continues into its potential uses within various fields such as drug discovery and development, highlighting its significance as a versatile compound within organic chemistry .
3-Bromo-4-(5-methyl-2-imidazolyl)pyridine represents a sophisticated hybrid heterocyclic system where a pyridine ring and an imidazole moiety are directly linked. Its systematic IUPAC name explicitly defines the connectivity: a pyridine ring substituted at the 3-position with a bromine atom and at the 4-position with a 5-methylimidazol-2-yl group. The molecular formula C₁₀H₁₀BrN₃ reflects its bidentate heterocyclic nature, with a molecular weight of 252.11 g/mol [7]. The SMILES notation (BrC1=CN=C(C2=CN=C(C)N1)C
) encodes the specific atomic arrangement, confirming the imidazole attachment at the pyridine's 4-position and bromination at the 3-position [7].
This compound exemplifies ortho-substituted pyridine systems, where the bromine atom's steric and electronic effects influence the imidazole ring's electron density. The imidazole component, featuring a 5-methyl substituent, enhances both hydrogen-bonding capacity and hydrophobic interactions—critical for biomolecular recognition. The conjugated system across both rings enables π-stacking with aromatic residues in enzyme binding sites, while the nitrogen atoms serve as hydrogen-bond acceptors. This structural duality underpins its versatility in medicinal chemistry, allowing predictable modifications at multiple sites: bromine displacement for cross-coupling, imidazole N-H functionalization, or methyl group derivatization [6] [8].
Table 1: Molecular Structure and Properties of Related Imidazole-Pyridine Hybrids
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
3-Bromo-4-(5-methyl-2-imidazolyl)pyridine | Not specified | C₁₀H₁₀BrN₃ | 252.11 | Bromopyridine linked to 5-methylimidazole |
3-Bromo-4,5-dimethylpyridine | 27063-98-5 | C₇H₈BrN | 186.05 | Brominated dimethylpyridine scaffold |
2-Phenylimidazo[1,2-a]pyridine | 4044-95-5 | C₁₃H₉BrN₂ | 273.13 | Imidazopyridine with phenyl substituent |
6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridine | Not specified | C₁₄H₁₀N₄O₃ | 282.26 | Nitrophenoxy-imidazopyridine derivative |
The synthetic exploration of imidazole-pyridine hybrids gained momentum in the early 2000s, driven by demands for kinase inhibitors targeting inflammatory pathways. Early routes to analogous compounds, such as pyridinylimidazole-based p38α MAP kinase inhibitors, relied on palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). These methods suffered from low yields (3.6–3.9% over 7 steps) and significant cost barriers due to palladium requirements [2]. The discovery of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine emerged from efforts to circumvent these limitations. Researchers optimized sequences by prioritizing late-stage introduction of the imidazole moiety, as demonstrated in syntheses of structurally related inhibitors like ML3403 [2].
A breakthrough involved exploiting nucleophilic aromatic substitution (SNAr) at the pyridine C4 position. This strategy avoided palladium and enabled direct coupling of preformed imidazole derivatives with halogenated pyridines. For example, protected imidazole intermediates could react with 3-bromo-4-iodopyridine analogs, followed by deprotection to unveil the target compound. Such approaches boosted overall yields to 20–29%—a 5–8 fold improvement—while enhancing scalability [2]. The bromine atom's strategic retention allowed further derivatization via Suzuki or Buchwald couplings, positioning this compound as a versatile intermediate for targeted library synthesis in drug discovery programs.
Table 2: Evolution of Synthetic Strategies for Imidazole-Pyridine Hybrids
Synthetic Era | Key Methodology | Representative Yield | Limitations | Impact on Target Compound Accessibility |
---|---|---|---|---|
Pre-2010 | Pd-catalyzed cross-coupling | 3.6–3.9% (7 steps) | High Pd costs, protecting group manipulations | Low efficiency, limited scale-up feasibility |
Post-2015 (Optimized) | SNAr with protected imidazoles | 20–29% (7–8 steps) | Sensitivity of protecting groups to conditions | 5–8× yield improvement, enhanced versatility |
Modern Innovations | Regioselective metalation/cyclization | Not reported | Requires stringent anhydrous/organometallic conditions | Enables direct C–H functionalization |
3-Bromo-4-(5-methyl-2-imidazolyl)pyridine functions as a privileged pharmacophore due to its dual capacity for target engagement and synthetic diversification. The imidazole ring mimics purine motifs in ATP-binding kinases, facilitating competitive inhibition, while the pyridine nitrogen directs molecular orientation via hydrogen bonding. In p38α MAP kinase inhibitors, analogous pyridinylimidazoles like SB203580 exploit this motif to occupy the hydrophobic pocket adjacent to the ATP site, with IC₅₀ values in the nanomolar range [2]. The bromine atom provides a synthetic handle for introducing aryl, heteroaryl, or amino groups via cross-coupling, enabling potency optimization against resistant targets.
This scaffold's adaptability is evident in antitubercular agents targeting DprE1, a critical enzyme for Mycobacterium tuberculosis cell wall synthesis. Derivatives such as 6-(4-nitrophenoxy)imidazo[4,5-b]pyridines leverage the nitro group for covalent interaction with Cys387, achieving sub-micromolar activity (MIC = 0.5–0.8 μmol/L) [4]. Similarly, in autoimmune and inflammatory disorders, the imidazole-pyridine core in patented compounds (e.g., EP4265254A2) modulates IL-12/IL-23 signaling by disrupting protein-protein interactions in JAK-STAT pathways [8]. The 5-methyl group enhances metabolic stability by shielding against oxidative degradation, a common liability in first-generation analogs.
Table 3: Therapeutic Applications of Imidazole-Pyridine Pharmacophores
Therapeutic Area | Biological Target | Derivative Structure | Reported Activity | Mechanistic Insight |
---|---|---|---|---|
Inflammation/Autoimmunity | p38α MAP Kinase | 2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole | IC₅₀ ≈ 10–50 nM | ATP-competitive inhibition; 110× TNF-α suppression vs. predecessors |
Tuberculosis | DprE1 Enzyme (M. tuberculosis) | 6-(4-Nitrophenoxy)-2-substituted-imidazo[4,5-b]pyridine | MIC = 0.5–0.8 μmol/L | Covalent binding to Cys387; disrupts arabinogalactan biosynthesis |
Oncology/Immunology | IL-12/IL-23 Signaling | Imidazo[4,5-b]pyridines with aryl sulfonamides | Patent EP4265254A2 | JAK-STAT pathway interference; reduces IFN-γ production |
CAS No.: 16382-06-2
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9